molecular formula C5H7IN2O B6163495 4-iodo-3-methoxy-1-methyl-1H-pyrazole CAS No. 2203986-20-1

4-iodo-3-methoxy-1-methyl-1H-pyrazole

Cat. No. B6163495
CAS RN: 2203986-20-1
M. Wt: 238
InChI Key:
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Description

4-Iodo-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic organic compound that belongs to the class of pyrazole derivatives. It is an important building block in organic synthesis and is widely used in various pharmaceutical, agrochemical, and industrial applications. This compound has attracted considerable interest due to its wide range of applications and its ability to react with various organic and inorganic compounds.

Mechanism of Action

The mechanism of action of 4-iodo-3-methoxy-1-methyl-1H-pyrazole is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which facilitates the formation of a covalent bond between two molecules. This covalent bond can then be used to form various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to inhibit the growth of certain bacteria and fungi. It has also been reported to have antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-iodo-3-methoxy-1-methyl-1H-pyrazole in laboratory experiments is its high reactivity and low cost. It is also a relatively stable compound, which makes it suitable for use in a wide range of reactions. However, the compound can be toxic in high concentrations, and it should be handled with care.

Future Directions

Future research should focus on further exploring the biochemical and physiological effects of 4-iodo-3-methoxy-1-methyl-1H-pyrazole, as well as its potential applications in the pharmaceutical and agrochemical industries. Additionally, research should focus on developing new synthesis methods for the compound, as well as exploring its potential for use in other areas, such as catalysis and materials science. Finally, further research should be conducted to determine the optimal conditions for the reaction of this compound with other compounds.

Synthesis Methods

The most common method for synthesizing 4-iodo-3-methoxy-1-methyl-1H-pyrazole is the reaction of 3-methoxy-1-methyl-1H-pyrazole with an iodine source, such as iodine monochloride or iodine trichloride. This reaction produces a mixture of this compound and this compound-4-oxide. The desired product can be isolated by the distillation of the reaction mixture.

Scientific Research Applications

4-Iodo-3-methoxy-1-methyl-1H-pyrazole is a versatile compound that is used as a starting material in the synthesis of various organic compounds. It is widely used in the synthesis of various heterocyclic compounds, such as pyridines, pyrazoles, and quinolines. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-3-methoxy-1-methyl-1H-pyrazole involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "3-methoxy-1-methyl-1H-pyrazole", "Iodine", "Oxidizing agent" ], "Reaction": [ "To a solution of 3-methoxy-1-methyl-1H-pyrazole in a suitable solvent, add iodine and an oxidizing agent.", "Heat the reaction mixture at a suitable temperature for a suitable time.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum.", "The resulting product is 4-iodo-3-methoxy-1-methyl-1H-pyrazole." ] }

CAS RN

2203986-20-1

Molecular Formula

C5H7IN2O

Molecular Weight

238

Purity

95

Origin of Product

United States

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